molecular formula C19H24N2O4S2 B2921177 N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide CAS No. 1251598-31-8

N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide

Cat. No. B2921177
M. Wt: 408.53
InChI Key: JYEJHKYZJKDNEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. These groups would likely have significant effects on the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the morpholine ring might participate in reactions involving the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water, while the multiple methyl groups might make it more hydrophobic .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide is a component in the synthesis of sulfonamides with potential carbonic anhydrase inhibitory activity. These inhibitors are crucial for exploring treatments for conditions like glaucoma, where managing intraocular pressure is essential. For instance, sulfonamides that incorporate a 4-sulfamoylphenylmethylthiourea scaffold demonstrate potent inhibition of carbonic anhydrase isozymes, highlighting their therapeutic potential in lowering intraocular pressure in normotensive rabbits when applied topically (Casini et al., 2002).

Antimycobacterial Activity

Another research avenue explores thiourea derivatives bearing the benzenesulfonamide moiety for their antimycobacterial properties. These compounds, through structure-activity relationship analysis and docking studies, have shown promise against Mycobacterium tuberculosis, the causative agent of tuberculosis. This research underscores the potential of benzenesulfonamide derivatives in developing second-line antituberculosis pro-drugs, with certain compounds exhibiting high activity against the bacteria (Ghorab et al., 2017).

Antioxidant and Enzyme Inhibition

Compounds incorporating the benzenesulfonamide scaffold have also been investigated for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, associated with neurological diseases. These studies reveal the multifunctional potential of benzenesulfonamide derivatives in addressing various diseases linked to oxidative stress and enzyme dysregulation (Lolak et al., 2020).

Idiopathic Pulmonary Fibrosis Treatment

Research into the use of PI3K inhibitors, closely related to the chemical class of N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough, illustrates the potential of these compounds in respiratory therapy. This application is based on their broad-spectrum inhibitory activity against phosphatidylinositol 3-kinase, with clinical trials underway to further investigate their efficacy (Norman, 2014).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N,2,4,6-tetramethyl-N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-13-11-14(2)18(15(3)12-13)27(23,24)20(4)16-5-10-26-17(16)19(22)21-6-8-25-9-7-21/h5,10-12H,6-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEJHKYZJKDNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,4,6-tetramethyl-N-(2-(morpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide

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